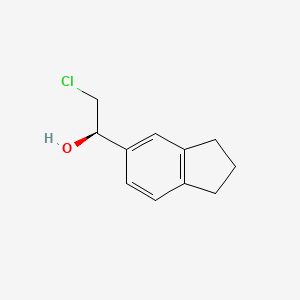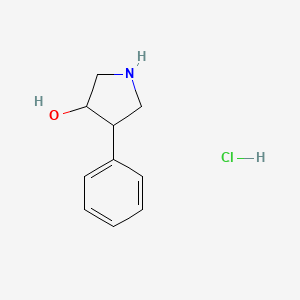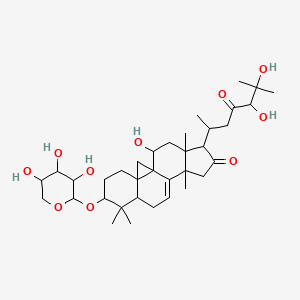
Methane;(4-methylmorpholin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane;(4-methylmorpholin-2-yl)methanamine is an organic compound with the molecular formula C6H14N2O. It is also known by its IUPAC name, (4-methyl-2-morpholinyl)methanamine . This compound is characterized by the presence of a morpholine ring substituted with a methyl group and an aminomethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylation Method: This method involves the reaction of 2-methyl morpholine with methyl iodide to produce 4-methyl morpholine-2-methyl iodide.
Hydrogenation Reduction Method: In this method, 4-methylmorpholine-2-methanone is subjected to hydrogenation in the presence of a catalyst to produce Methane;(4-methylmorpholin-2-yl)methanamine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methane;(4-methylmorpholin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methane;(4-methylmorpholin-2-yl)methanamine has a wide range of applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: This compound is used as a surfactant and dispersant in coatings, adhesives, and inks.
Wirkmechanismus
The mechanism of action of Methane;(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Methane;(4-methylmorpholin-2-yl)methanamine can be compared with other similar compounds, such as:
4-Methyl-2-aminomethylmorpholine: Similar structure but different functional groups.
2-Morpholinemethanamine: Lacks the methyl substitution on the morpholine ring.
4-Methylmorpholine: Lacks the aminomethyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C7H18N2O |
|---|---|
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
methane;(4-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C6H14N2O.CH4/c1-8-2-3-9-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H4 |
InChI-Schlüssel |
SGAZIOWHFSITDA-UHFFFAOYSA-N |
Kanonische SMILES |
C.CN1CCOC(C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)



![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)



